

JTE-907: Application Notes and Protocols for In Vitro T Cell Differentiation

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Compound of Interest		
Compound Name:	CB2 receptor antagonist 1	
Cat. No.:	B12411826	Get Quote

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Introduction

JTE-907 is a selective inverse agonist for the cannabinoid receptor 2 (CB2), a key receptor expressed on immune cells, including T lymphocytes.[1][2] Emerging research highlights the potential of JTE-907 as a tool to modulate T cell differentiation, particularly in driving the development of regulatory T cells (Tregs).[1][3] These application notes provide a comprehensive overview of the use of JTE-907 for in vitro T cell differentiation studies, including detailed protocols and expected outcomes.

Tregs are critical for maintaining immune homeostasis and preventing autoimmune diseases. The ability to generate Tregs in vitro is of significant interest for both basic research and therapeutic applications. JTE-907 has been shown to induce the differentiation of naive CD4+ T cells into a Treg phenotype, characterized by the expression of the master transcription factor FoxP3 and the production of immunosuppressive cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF- β).[1][3] The underlying mechanism involves the activation of the p38 MAPK and STAT5A signaling pathways.[1][3]

Data Presentation

The following tables summarize the quantitative effects of JTE-907 on T cell differentiation markers based on available literature.



Table 1: Effect of JTE-907 on FoxP3 Expression in Naive CD4+ T Cells

Treatment	JTE-907 Concentration	Percentage of FoxP3+ Cells (%)
Untreated Control	0 μΜ	Baseline
JTE-907	10 μΜ	Increased

Note: Specific quantitative values for the percentage of FoxP3+ cells with and without JTE-907 treatment are not explicitly available in the reviewed literature and would need to be determined empirically.

Table 2: Effect of JTE-907 on Cytokine Production by CD4+ T Cells

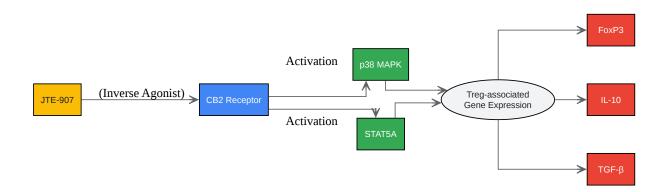
Treatment	JTE-907 Concentration	IL-10 Production	TGF-β Production
Untreated Control	0 μΜ	Baseline	Baseline
JTE-907	10 μΜ	Increased	Increased

Note: Specific quantitative values for cytokine production (e.g., in pg/mL) are not detailed in the reviewed literature and should be quantified in specific experimental settings.

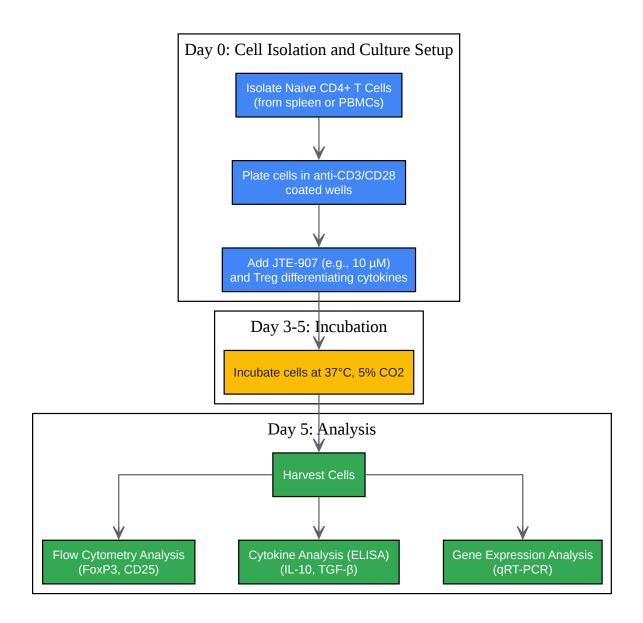
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.









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References



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- 3. New Insights into the Roles of Stat5a/b and Stat3 in T Cell Development and Differentiation PMC [pmc.ncbi.nlm.nih.gov]
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